molecular formula C19H25N3O4 B15116901 1-(2,3-dihydro-1H-indol-1-yl)-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]ethan-1-one

1-(2,3-dihydro-1H-indol-1-yl)-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]ethan-1-one

Cat. No.: B15116901
M. Wt: 359.4 g/mol
InChI Key: LASNDXPKRLZXFU-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1H-indol-1-yl)-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]ethan-1-one is a complex organic compound that features both indole and morpholine moieties The indole structure is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring Morpholine is a six-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1H-indol-1-yl)-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]ethan-1-one typically involves multi-step organic reactions

    Indole Synthesis: The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Morpholine Introduction: The morpholine groups can be introduced through nucleophilic substitution reactions. For example, the carbonyl group of the indole derivative can be reacted with morpholine in the presence of a suitable catalyst to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1H-indol-1-yl)-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The nitrogen atoms in the morpholine rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

1-(2,3-dihydro-1H-indol-1-yl)-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]ethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound’s indole moiety is known for its biological activity, making it a potential candidate for drug development. It may exhibit antiviral, anticancer, or anti-inflammatory properties.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, such as enzyme inhibition or receptor binding.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-indol-1-yl)-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]ethan-1-one depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of a particular enzyme by binding to its active site, thereby blocking substrate access and preventing the enzyme from catalyzing its reaction.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-dihydro-1H-indol-1-yl)-2-(morpholin-4-yl)ethan-1-one: Lacks the second morpholine group.

    1-(2,3-dihydro-1H-indol-1-yl)-2-(piperidin-4-yl)ethan-1-one: Contains a piperidine ring instead of morpholine.

    1-(2,3-dihydro-1H-indol-1-yl)-2-(pyrrolidin-4-yl)ethan-1-one: Contains a pyrrolidine ring instead of morpholine.

Uniqueness

1-(2,3-dihydro-1H-indol-1-yl)-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]ethan-1-one is unique due to the presence of two morpholine groups, which may enhance its solubility, stability, and biological activity compared to similar compounds. The combination of indole and morpholine moieties also provides a versatile scaffold for further functionalization and optimization in various applications.

Properties

Molecular Formula

C19H25N3O4

Molecular Weight

359.4 g/mol

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]ethanone

InChI

InChI=1S/C19H25N3O4/c23-18(22-6-5-15-3-1-2-4-16(15)22)14-20-7-12-26-17(13-20)19(24)21-8-10-25-11-9-21/h1-4,17H,5-14H2

InChI Key

LASNDXPKRLZXFU-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CN3CCOC(C3)C(=O)N4CCOCC4

Origin of Product

United States

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